molecular formula C19H28BNO6 B2430737 Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 2304633-88-1

Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B2430737
CAS No.: 2304633-88-1
M. Wt: 377.24
InChI Key: YCHGCYZOUXMVGG-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a useful research compound. Its molecular formula is C19H28BNO6 and its molecular weight is 377.24. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis. It is particularly useful in the protection of amines, preventing unwanted reactions at the nitrogen atom during synthesis .

Mode of Action

The compound introduces the Boc group into a variety of organic compounds . This is achieved through a direct and sustainable synthesis process enabled by flow microreactor systems . The Boc group shields the amine, allowing for selective reactions to occur at other sites within the molecule .

Biochemical Pathways

The introduction of the Boc group into organic compounds affects various biochemical pathways. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications . These include its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The use of flow microreactor systems for the synthesis process suggests an efficient and versatile method, potentially impacting the bioavailability of the compound .

Result of Action

The result of the compound’s action is the efficient and sustainable introduction of the Boc group into various organic compounds . This allows for more controlled and selective chemical reactions, contributing to the advancement of synthetic organic chemistry .

Action Environment

The action of the compound, particularly its efficiency and sustainability, is influenced by the use of flow microreactor systems . These systems provide a controlled environment that enhances the compound’s action, efficacy, and stability .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-12-9-10-13(15(22)24-8)14(11-12)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHGCYZOUXMVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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